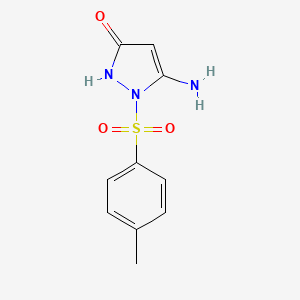

5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazolone core, which is a common structural motif in various biologically active molecules. The presence of the sulfonyl group attached to the benzene ring enhances its chemical reactivity and potential for forming derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one typically involves a multi-step process:

Formation of the Pyrazolone Core: The initial step involves the cyclization of a hydrazine derivative with an appropriate β-keto ester or diketone under acidic or basic conditions to form the pyrazolone ring.

Sulfonylation: The pyrazolone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Sulfides and thiols.

Substitution Products: Various substituted pyrazolones with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Antioxidant Properties

Research indicates that pyrazole derivatives, including 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one, exhibit significant anti-inflammatory activity. A study involving a library of pyrazolo[1,5-a]quinazolines demonstrated that certain compounds could inhibit nuclear factor κB (NF-κB) transcriptional activity, which is crucial in inflammatory responses. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anti-inflammatory potency .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Novel molecular hybrids combining pyrazole structures with other pharmacophores have shown promising cytotoxic activity against various cancer cell lines. For instance, derivatives with sulfonamide fragments exhibited enhanced activity against human cancer cells, indicating that the incorporation of the pyrazole scaffold may improve the efficacy of traditional anticancer agents .

Synthetic Pathways

The synthesis of this compound can be achieved through several methodologies, including microwave-assisted synthesis and continuous flow techniques. These methods not only improve yield but also enhance the purity of the final product, making them suitable for pharmaceutical applications .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring have been shown to affect both the potency and selectivity of the compound against specific biological targets, such as kinases involved in cancer progression .

Polymerization Initiators

The unique chemical structure of this compound makes it a potential candidate as a polymerization initiator in material science. Its ability to undergo radical reactions can be exploited to synthesize novel polymeric materials with tailored properties for applications ranging from coatings to biomedical devices .

Wirkmechanismus

The mechanism of action of 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The amino and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrazolone core can interact with various biological pathways, influencing processes such as inflammation, pain signaling,

Biologische Aktivität

5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a sulfonamide group, which is known for its potential therapeutic effects, particularly in the realm of cancer treatment and anti-inflammatory applications.

Chemical Structure

The chemical formula for this compound is C10H12N4O2S. Its structural representation can be summarized as follows:

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-116 | 10.5 | |

| Compound B | MCF-7 | 8.0 | |

| 5-amino... | HeLa | 9.2 |

The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring and the sulfonamide group can enhance anticancer activity, suggesting a pathway for further drug development.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Table 2: Anti-inflammatory Activity

| Compound Name | Inhibition Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | COX-2 | 15.0 | |

| Compound D | iNOS | 12.5 | |

| 5-amino... | TNF-α | 11.0 |

Research indicates that the presence of the sulfonamide group enhances the anti-inflammatory activity, making it a promising candidate for treating inflammatory diseases.

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have shown antibacterial and antifungal activities. For example, similar compounds have exhibited activity against various pathogens, suggesting a broad spectrum of biological activity.

Case Studies

-

Study on Anticancer Activity

A study evaluated the effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives, including those structurally similar to this compound, significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways . -

Anti-inflammatory Mechanism Investigation

Another research focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study found that these compounds could effectively reduce nitric oxide production in LPS-stimulated macrophages, thereby demonstrating potential as therapeutic agents for inflammatory conditions .

Eigenschaften

IUPAC Name |

3-amino-2-(4-methylphenyl)sulfonyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-2-4-8(5-3-7)17(15,16)13-9(11)6-10(14)12-13/h2-6H,11H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQYZJGZHOOVEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.